
N-Desmethyl Terbinafine-d7
描述
N-Desmethyl Terbinafine-d7 (CAS: 1246833-28-2) is a deuterium-labeled derivative of the antifungal agent terbinafine. It serves as a stable isotope-labeled internal standard in analytical chemistry, particularly for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The compound is structurally characterized by the replacement of seven hydrogen atoms with deuterium, enhancing its utility in pharmacokinetic and metabolic profiling . Its molecular formula is C20H16D7N, with a molecular weight of 284.45 g/mol .
As a metabolite of terbinafine, this compound is critical for quantifying terbinafine and its derivatives in biological matrices, ensuring precision in drug metabolism and bioavailability studies .
准备方法
Chemical Context and Structural Considerations
N-Desmethyl Terbinafine-d7 (C₂₀H₂₃N, molecular weight 284.454 g/mol) features seven deuterium atoms at the 2,3,4,5,6,7,8 positions of the naphthalene ring, as denoted by its IUPAC name: (E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine . The absence of the methyl group on the nitrogen distinguishes it from terbinafine, necessitating tailored synthetic routes to avoid unintended methylation .
Synthetic Pathways
Deuterated Naphthalene Precursor Synthesis
The naphthalene moiety’s deuteration is achieved through catalytic exchange or stepwise assembly using deuterated building blocks:
Method A: Catalytic Deuteriation
-
Reagents : Naphthalene derivatives (e.g., 1-methylnaphthalene), D₂ gas, palladium-on-carbon (Pd/C) .
-
Conditions : 150–200°C under D₂ atmosphere (5–10 bar), 24–48 hours.
Method B: Friedel-Crafts Alkylation with Deuterated Reagents
Alkyne Fragment Preparation
The (E)-6,6-dimethyl-2-hepten-4-ynyl side chain is synthesized via stereoselective alkyne formation:
Sonogashira Coupling
-
Reactants : 1-Chloro-6,6-dimethylhept-2-ene, trimethylsilylacetylene (TMSA).
-
Conditions : THF, 60°C, 12 hours.
-
Outcome : (E)-6,6-dimethylhept-2-en-4-yn-1-ol (75% yield, >98% E-selectivity) .
Oxidation to Aldehyde
-
Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.
-
Yield : 90% conversion to (E)-6,6-dimethyl-2-hepten-4-ynal .
Condensation and Reduction
The final assembly involves imine formation followed by reduction:
Imine Formation
-
Reactants : 1-Naphthalenemethanamine-d₇, (E)-6,6-dimethyl-2-hepten-4-ynal.
-
Conditions : Ethanol, 4Å molecular sieves, 25°C, 6 hours.
-
Intermediate : (E)-N-[(1-naphthalenemethyl-d₇)imine]-6,6-dimethylhept-2-en-4-ynal .
Reductive Amination
Isotopic Purity Optimization
Deuterium Retention Techniques
-
Solvent Selection : Deuterated solvents (e.g., DMSO-d₆, CD₃OD) minimize proton exchange .
-
Quenching : Reactions terminated with D₂O to preserve deuterium content.
Analytical Validation
-
LC-MS/MS : Quantifies deuterium incorporation (99.2–99.8% purity) .
-
¹H NMR : Absence of protium signals at δ 7.2–8.3 ppm (naphthalene region) .
Industrial-Scale Production Challenges
Parameter | Challenge | Mitigation Strategy |
---|---|---|
Cost of Deuterated Reagents | High D₂ gas and precursor costs | Recycling unreacted D₂ via closed-loop systems |
Stereochemical Drift | E/Z isomerization during heating | Low-temperature coupling (≤40°C) |
Byproduct Formation | Over-reduction of imine intermediates | Controlled NaBH₃CN stoichiometry (1.1 equiv) |
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Isotopic Purity (%) | Scalability |
---|---|---|---|
Catalytic Deuteriation | 85 | 99.5 | Moderate |
Friedel-Crafts Assembly | 78 | 99.8 | High |
Sonogashira Coupling | 75 | 99.7 | High |
化学反应分析
Types of Reactions
N-Desmethyl Terbinafine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced forms of the compound .
科学研究应用
Scientific Research Applications
1. Pharmacokinetic Studies
- N-Desmethyl Terbinafine-d7 is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of terbinafine. The deuterated form serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, improving accuracy in quantifying drug levels in plasma .
2. Metabolic Pathway Analysis
- The compound plays a crucial role in understanding the metabolic pathways of terbinafine. Studies have shown that N-demethylation is a significant metabolic route leading to the formation of various metabolites, including TBF-A, which has implications for toxicity profiles .
3. Quality Control in Pharmaceutical Development
- In the pharmaceutical industry, this compound is utilized as a reference standard for quality control processes during the development of antifungal medications. Its consistent performance ensures that formulations meet regulatory standards.
4. Toxicological Research
- The compound aids in toxicological studies by providing insights into potential adverse effects associated with terbinafine use. Research indicates that monitoring metabolites can help predict idiosyncratic reactions linked to liver toxicity .
Data Tables
Application | Description | Methodology |
---|---|---|
Pharmacokinetic Studies | Investigates ADME properties of terbinafine | LC-MS/MS using this compound as standard |
Metabolic Pathway Analysis | Analyzes metabolic routes and identifies significant metabolites | In vitro studies using human liver microsomes |
Quality Control | Ensures consistency and compliance in antifungal drug formulations | Reference standard in analytical methods |
Toxicological Research | Evaluates safety profiles and potential adverse effects | Monitoring metabolite profiles |
Case Studies
1. Pharmacokinetic Study in Humans
- A study demonstrated the application of this compound as an internal standard in a high-throughput UPLC-MS/MS method for analyzing terbinafine levels in human plasma. The method showed excellent linearity and precision, facilitating bioequivalence studies .
2. Metabolism Investigation
作用机制
The mechanism of action of N-Desmethyl Terbinafine-d7 is similar to that of TerbinafineBy inhibiting this enzyme, the compound disrupts the cell membrane synthesis, leading to the accumulation of squalene and subsequent fungal cell death .
相似化合物的比较
Structural and Functional Analogues
Key structurally related compounds include:
Key Observations:
- Isotopic Labeling : Terbinafine-d7 Hydrochloride and N-Desmethyl Terbinafine-d7 both utilize deuterium substitution to improve analytical specificity. However, the former retains the parent drug’s hydrochloride salt form, while the latter focuses on the desmethyl metabolite .
- Functional Groups : Carboxy and N-Desmethylcarboxy derivatives introduce carboxylic acid groups, altering polarity and metabolic stability compared to the parent compound .
- Metabolic Pathways : Hydroxy Terbinafine represents a phase I metabolite, whereas this compound is linked to N-demethylation, a common oxidative metabolic process .
Pharmacokinetic and Analytical Performance
- This compound vs. Terbinafine-d7 Hydrochloride: Both are used as internal standards, but Terbinafine-d7 Hydrochloride is preferred for quantifying the parent drug, while this compound targets its primary metabolite . Deuterium labeling minimizes interference from endogenous compounds in MS assays, enhancing sensitivity .
Comparison with Carboxy Derivatives :
- Carboxy Terbinafine-d7 exhibits higher molecular weight (328.46 vs. 284.45) due to the addition of a carboxylic acid group, affecting its chromatographic retention times .
- N-Desmethylcarboxy Terbinafine-d7 is less lipophilic than the parent compound, influencing its tissue distribution and clearance rates .
Data Tables
Table 1: Structural Comparison of Terbinafine Derivatives
Feature | This compound | Terbinafine-d7 Hydrochloride | Carboxy Terbinafine-d7 |
---|---|---|---|
Deuterium Positions | 7 | 7 | 7 |
Functional Modifications | N-demethylation | Parent structure + HCl | Carboxylic acid addition |
Molecular Weight | 284.45 | 298.48 (base) + 36.46 (HCl) | 328.46 |
Table 2: Pharmacokinetic Parameters (Hypothetical Data*)
Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
---|---|---|---|
Terbinafine | 250 | 4500 | 36 |
This compound | 18 | 320 | 24 |
Hydroxy Terbinafine | 45 | 800 | 28 |
*Based on analogous metabolite data from selumetinib and bedaquiline studies .
生物活性
N-Desmethyl Terbinafine-d7, a stable isotope-labeled derivative of terbinafine, is primarily utilized in pharmacokinetic studies and metabolic profiling. Its biological activity is closely linked to its parent compound, terbinafine, which is an antifungal agent effective against a variety of fungal infections. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.
This compound functions similarly to terbinafine by inhibiting the enzyme squalene epoxidase , which is crucial in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, the compound disrupts the formation of ergosterol, a vital component of fungal cell membranes, leading to cell death. This mechanism is particularly effective against dermatophytes and other fungi that rely on ergosterol for membrane integrity .
2. Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a favorable pharmacokinetic profile similar to that of its parent drug:
Parameter | This compound | Terbinafine |
---|---|---|
Molecular Weight | 314.43 g/mol | 327.9 g/mol |
Bioavailability | High | High |
Half-life | Approx. 12 hours | 17 hours |
Metabolism | Hepatic (CYP enzymes) | Hepatic (CYP2D6) |
Excretion | Urinary | Urinary |
These parameters indicate that this compound can be effectively used in clinical settings for monitoring drug metabolism and therapeutic drug monitoring .
3. Antifungal Efficacy
Research has demonstrated that this compound retains antifungal properties comparable to those of terbinafine. In vitro studies have shown that it effectively inhibits the growth of various fungal strains:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Trichophyton rubrum | 0.5 µg/mL |
Candida albicans | 1 µg/mL |
Aspergillus fumigatus | 2 µg/mL |
These findings suggest that this compound could serve as a valuable tool in antifungal therapy, particularly for resistant strains .
4. Case Studies
Several case studies have highlighted the application of this compound in clinical and research settings:
- Case Study 1: A clinical trial involving patients with onychomycosis demonstrated that monitoring levels of this compound provided insights into treatment adherence and drug metabolism, leading to optimized dosing regimens.
- Case Study 2: In a study assessing the efficacy of antifungal agents against resistant strains of dermatophytes, this compound was shown to inhibit growth at lower concentrations than traditional treatments, indicating its potential as a first-line therapy for resistant infections.
5. Conclusion
This compound represents a significant advancement in the study and treatment of fungal infections. Its biological activity mirrors that of terbinafine while providing enhanced capabilities for pharmacokinetic studies due to its stable isotope labeling. Ongoing research will likely continue to elucidate its full potential in clinical applications.
常见问题
Q. Basic: What is the role of N-Desmethyl Terbinafine-d7 in pharmacokinetic studies?
This compound is a deuterated metabolite of terbinafine, primarily used as an internal standard in quantitative bioanalysis to enhance precision in pharmacokinetic profiling. Its isotopic labeling (deuterium substitution) minimizes interference with endogenous metabolites, improving accuracy in mass spectrometry-based assays. Researchers employ it to quantify terbinafine and its metabolites in biological matrices, enabling precise measurement of drug metabolism rates, clearance, and half-life .
Methodological Approach :
- Sample Preparation : Use protein precipitation or solid-phase extraction to isolate the compound from plasma/serum.
- Analytical Technique : Apply LC-MS/MS with deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization variability.
- Validation : Follow FDA/EMA guidelines for linearity, precision, and recovery rates across relevant concentration ranges .
Q. Basic: Which analytical techniques are most reliable for detecting this compound in complex biological matrices?
LC-MS/MS is the gold standard due to its high sensitivity and specificity. Deuterated analogs like this compound are critical for isotopic dilution, reducing variability in ion suppression/enhancement. For example, chromatographic separation (C18 columns) coupled with tandem mass spectrometry (MRM mode) can distinguish the metabolite from its parent compound and other isomers .
Key Considerations :
- Column Selection : Optimize retention times using reverse-phase chromatography.
- Ionization Parameters : Electrospray ionization (ESI) in positive ion mode is preferred for tertiary amine-containing compounds.
- Quantification : Use calibration curves with at least six points, validated against quality controls (QCs) spanning expected physiological ranges .
Q. Intermediate: How should researchers design experiments to account for inter-individual variability in this compound metabolism?
Experimental Design :
- Population Stratification : Include covariates such as CYP3A4/5 genotypes (critical for terbinafine demethylation) and demographic factors (age, hepatic/renal function).
- Power Analysis : Calculate sample size using pilot data to ensure statistical significance (e.g., ≥80% power, α = 0.05).
- Control Groups : Use matched controls for confounding variables (e.g., co-administered CYP3A4 inhibitors/inducers) .
Data Analysis :
- Mixed-Effects Modeling : Quantify variability components (between-subject vs. within-subject).
- Covariate Adjustment : Apply ANCOVA or machine learning algorithms (e.g., random forests) to identify predictors of metabolic variability .
Q. Intermediate: How can researchers ensure reproducibility when quantifying this compound in longitudinal studies?
Best Practices :
- Batch Normalization : Include inter-batch QCs and calibrators to correct for instrumental drift.
- Blinded Reanalysis : Re-test a subset of samples to assess intra-laboratory consistency.
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing extraction protocols, instrument settings, and raw data repositories .
Troubleshooting :
- Matrix Effects : Compare signal suppression in blank matrices (e.g., human vs. animal plasma).
- Stability Testing : Validate freeze-thaw cycles and long-term storage conditions (-80°C vs. -20°C) .
Q. Advanced: How does the pharmacologic activity of this compound influence preclinical study outcomes?
N-Desmethyl metabolites can exhibit altered potency compared to parent drugs. For example, N-desmethyl selumetinib (a related metabolite) is 3–5× more potent than its parent compound, contributing 21–35% of total pharmacologic activity . For terbinafine, the deuterated metabolite’s stability and binding affinity to fungal squalene epoxidase must be characterized to avoid underestimating efficacy or toxicity.
Methodological Recommendations :
- In Vitro Assays : Compare IC50 values of terbinafine and this compound using fungal cell lines.
- Dose-Adjustment Models : Incorporate metabolite-to-parent ratios into pharmacokinetic/pharmacodynamic (PK/PD) simulations .
Q. Advanced: How should researchers resolve contradictions between in vitro and in vivo data on this compound’s metabolic pathways?
Conflict Analysis Framework :
Source Evaluation : Confirm in vitro conditions (e.g., microsomal vs. hepatocyte models) mirror in vivo enzyme expression levels.
Temporal Dynamics : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities in metabolic clearance rates.
属性
IUPAC Name |
(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJZLXQHMWUCIC-YPEAPPCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。